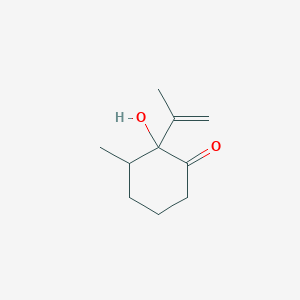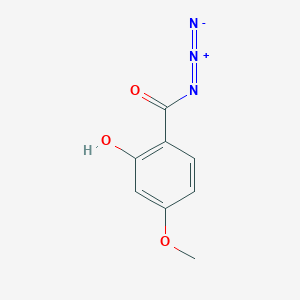![molecular formula C16H8N2O4 B14651631 4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione CAS No. 40728-87-8](/img/structure/B14651631.png)
4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a bicyclic structure containing one oxygen and one nitrogen atom in a six-membered ring fused with a benzene ring. The unique structure of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione typically involves the formation of tetrafluoroborates. One common method includes the acylation of tertiary o-aminophenylcarbinols using carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids . The reaction conditions often involve the use of boron trifluoride etherate as a catalyst, which facilitates the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione may involve a one-pot synthesis approach. This method uses iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, allowing for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions . This approach is advantageous due to its simplicity, high yield, and minimal energy requirements.
Chemical Reactions Analysis
Types of Reactions
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione undergoes various chemical reactions, including:
Substitution Reactions: The substitution of halogen in 2-(α-haloalkyl)-4,4-diphenyl-4H-3,1-benzoxazines by NH and SH nucleophiles.
Electrophilic Substitution: The effect of electrophilic substitution in the annelated aromatic ring.
Common Reagents and Conditions
Boron Trifluoride Etherate: Used as a catalyst in the acylation of aminocarbinols.
Cyanuric Chloride and Dimethylformamide: Used as cyclizing agents in one-pot synthesis.
Major Products
Tetrafluoroborates: Formed during the synthesis of substituted 4H-3,1-benzoxazines.
Sulphur- and Nitrogen-containing Compounds: Formed from the reaction of 2-(1-haloalkyl)-4H-3,1-benzoxazines with mercaptan and amines.
Scientific Research Applications
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione involves the formation of a carbenium center in the ortho position to the NHC®=O group in the starting aromatic substrate. The oxygen atom in this group exhibits nucleophilic properties, facilitating the formation of the benzoxazine heterocycle . This mechanism is crucial for its biological activities, including enzyme inhibition and plant growth regulation.
Comparison with Similar Compounds
4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione can be compared with other similar compounds, such as:
4H-3,1-Benzothiazin-4-ones: These compounds contain a sulfur atom instead of oxygen and exhibit similar biological activities.
Polybenzoxazines: These are high-performance polymers derived from benzoxazine monomers and are used in various industrial applications.
The uniqueness of 4H,4’H-[2,2’-Bi-3,1-benzoxazine]-4,4’-dione lies in its specific structure and the diverse range of applications it offers in different fields.
Properties
CAS No. |
40728-87-8 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2-(4-oxo-3,1-benzoxazin-2-yl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H8N2O4/c19-15-9-5-1-3-7-11(9)17-13(21-15)14-18-12-8-4-2-6-10(12)16(20)22-14/h1-8H |
InChI Key |
KHZAFBDLLLUOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=NC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


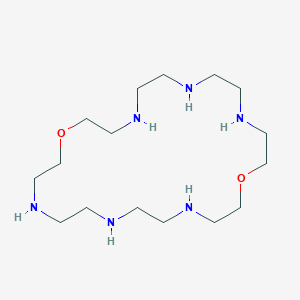
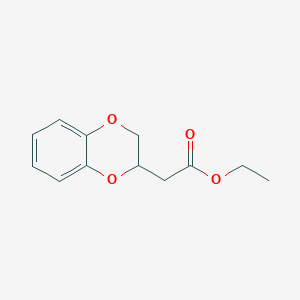
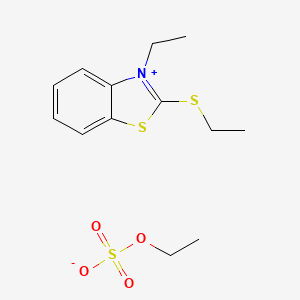
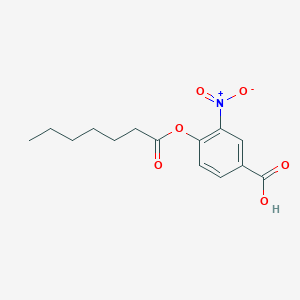


![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
